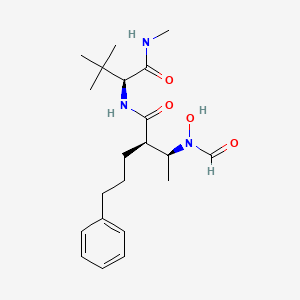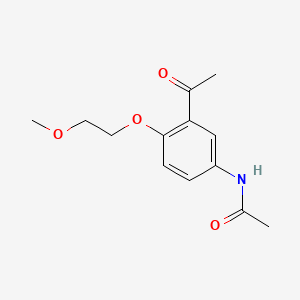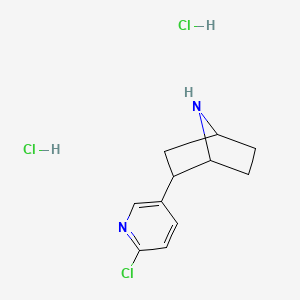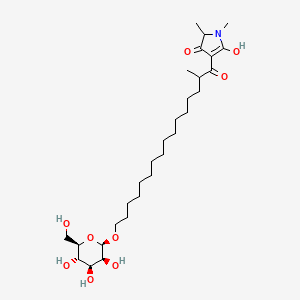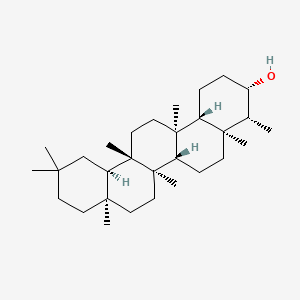
HEPES
Übersicht
Beschreibung
EPPS, auch bekannt als 4-(2-Hydroxyethyl)-1-piperazinethansulfonsäure, wird häufig in der biochemischen und molekularbiologischen Forschung eingesetzt, da es in der Lage ist, ein stabiles pH-Umfeld zu gewährleisten, was für verschiedene enzymatische Reaktionen und Proteinstudien unerlässlich ist . EPPS ist insbesondere wegen seiner Pufferkapazität im physiologischen pH-Bereich, typischerweise zwischen pH 7,3 und 8,7, beliebt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
EPPS kann durch die Reaktion von 1-(2-Hydroxyethyl)piperazin mit 1,3-Propansulton synthetisiert werden. Die Reaktion erfolgt typischerweise in wässriger Lösung bei kontrollierter Temperatur, um die Bildung des gewünschten Produkts zu gewährleisten . Die Reaktion kann wie folgt dargestellt werden:
1-(2-Hydroxyethyl)piperazin+1,3-Propansulton→EPPS
Industrielle Produktionsmethoden
Die industrielle Produktion von EPPS umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst die Reinigung des Produkts durch Kristallisation oder andere Trennverfahren, um die für Forschungs- und industrielle Anwendungen erforderlichen Reinheitsgrade zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
EPPS unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Hydroxyethyl- und Sulfonsäuregruppe . Es kann aufgrund seiner zwitterionischen Natur auch an Wasserstoffbrückenbindungen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: EPPS kann unter milden Bedingungen mit verschiedenen Elektrophilen reagieren, um substituierte Derivate zu bilden.
Wasserstoffbrückenbindungen: EPPS kann Wasserstoffbrückenbindungen mit Wasser und anderen polaren Lösungsmitteln bilden, was für seine Pufferkapazität unerlässlich ist.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von EPPS gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Substitutionsreaktionen können beispielsweise verschiedene substituierte Piperazinderivate ergeben .
Wissenschaftliche Forschungsanwendungen
EPPS wird aufgrund seiner vielseitigen Eigenschaften in der wissenschaftlichen Forschung umfangreich eingesetzt:
Industrie: EPPS wird aufgrund seiner Pufferwirkung in der Agrochemie, Pharmaindustrie und Farbstoffindustrie eingesetzt.
Wirkmechanismus
EPPS übt seine Wirkungen hauptsächlich durch seine Fähigkeit aus, ein stabiles pH-Umfeld zu gewährleisten. Dies ist für verschiedene enzymatische Reaktionen und Proteinstudien entscheidend. Die Pufferwirkung von EPPS beruht auf seiner zwitterionischen Natur, die es ihm ermöglicht, sowohl mit sauren als auch mit basischen Spezies in Lösung zu interagieren . Im Zusammenhang mit der Alzheimer-Forschung wurde gezeigt, dass EPPS Amyloid-Beta-Oligomere dissoziiert, wodurch möglicherweise einige Symptome umgekehrt werden .
Wirkmechanismus
Target of Action
HEPPS, also known as EPPS, is primarily used as a buffering agent in biological and biochemical research . Its main target is the pH environment of biological systems. By maintaining a stable pH, it ensures the optimal conditions for various enzymatic reactions and protein studies .
Mode of Action
HEPPS operates by resisting changes in pH. It does this by absorbing or releasing H+ ions as necessary to maintain a stable pH environment . This ability to “buffer” pH changes is crucial for many biological and biochemical reactions, as these reactions often have a narrow pH range in which they can occur effectively.
Biochemical Pathways
The primary biochemical pathway that HEPPS influences is the regulation of pH in biological systems . By maintaining a stable pH, it allows for the optimal functioning of various biochemical reactions. In addition, research has shown that HEPPS can cause amyloid beta plaques, which are associated with Alzheimer’s disease, to break up . This suggests that HEPPS may influence biochemical pathways related to neurodegenerative diseases.
Pharmacokinetics
It is known that hepps is orally active and can penetrate the blood-brain barrier , which suggests that it has good bioavailability.
Result of Action
The primary result of HEPPS’s action is the maintenance of a stable pH environment, which is crucial for various enzymatic reactions and protein studies . Additionally, research on mice with Alzheimer’s disease-like amyloid beta plaques has shown that HEPPS can cause the plaques to break up, reversing some of the symptoms in the mice .
Action Environment
The action of HEPPS is influenced by environmental factors such as temperature and the presence of other ions in the solution . Its buffering capacity is optimal in the pH range of 7.3-8.7 . Outside of this range, its ability to resist changes in pH may be diminished. Furthermore, its pKa value is 8.0 at 25°C , indicating that its buffering capacity may vary with temperature.
Biochemische Analyse
Biochemical Properties
Hepps plays a crucial role in maintaining a stable pH environment, which is essential for various enzymatic reactions and protein studies. It interacts with enzymes, proteins, and other biomolecules by providing a consistent pH that ensures optimal activity and stability. For instance, Hepps is often used in studies involving enzymes that are sensitive to pH changes, as it helps maintain the necessary conditions for their activity .
Cellular Effects
Hepps influences various cellular processes by maintaining a stable pH environment. This stability is vital for cell signaling pathways, gene expression, and cellular metabolism. By ensuring that the pH remains constant, Hepps allows cells to function optimally without the stress of fluctuating pH levels. This is particularly important in cell culture studies, where maintaining physiological pH is crucial for cell viability and function .
Molecular Mechanism
At the molecular level, Hepps exerts its effects by buffering hydrogen ions, thereby maintaining a stable pH. This buffering action involves the reversible binding of hydrogen ions, which prevents significant changes in pH. Hepps does not directly interact with biomolecules but instead creates an environment that allows these molecules to function correctly. This is particularly important for enzymes that require a specific pH range for their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hepps remain consistent over time, provided that the buffer is stored and handled correctly. Hepps is stable under typical laboratory conditions and does not degrade significantly over time. Long-term studies have shown that Hepps maintains its buffering capacity, ensuring that the pH remains stable throughout the duration of experiments .
Dosage Effects in Animal Models
The effects of Hepps in animal models vary with different dosages. At optimal dosages, Hepps effectively maintains pH stability without causing adverse effects. At high doses, Hepps can lead to toxicity and adverse effects, such as disruptions in cellular metabolism and enzyme activity. It is essential to determine the appropriate dosage to avoid these negative outcomes .
Metabolic Pathways
Hepps is involved in metabolic pathways that require stable pH conditions. It interacts with enzymes and cofactors that are sensitive to pH changes, ensuring that these metabolic processes proceed efficiently. By maintaining a stable pH, Hepps helps regulate metabolic flux and metabolite levels, which are crucial for cellular function .
Transport and Distribution
Within cells and tissues, Hepps is transported and distributed through passive diffusion. It does not rely on specific transporters or binding proteins for its movement. Once inside the cell, Hepps localizes to areas where pH stability is required, such as the cytoplasm and organelles involved in metabolic processes .
Subcellular Localization
Hepps is primarily localized in the cytoplasm and organelles where pH regulation is critical. It does not have specific targeting signals or post-translational modifications that direct it to particular compartments. Instead, its distribution is determined by the need for pH stability in various cellular regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
EPPS can be synthesized through the reaction of 1-(2-hydroxyethyl)piperazine with 1,3-propanesultone. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product . The reaction can be represented as follows:
1-(2-hydroxyethyl)piperazine+1,3-propanesultone→EPPS
Industrial Production Methods
Industrial production of EPPS involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels required for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
EPPS primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxyethyl and sulfonic acid groups . It can also participate in hydrogen bonding due to its zwitterionic nature .
Common Reagents and Conditions
Substitution Reactions: EPPS can react with various electrophiles under mild conditions to form substituted derivatives.
Hydrogen Bonding: EPPS can form hydrogen bonds with water and other polar solvents, which is essential for its buffering capacity.
Major Products Formed
The major products formed from the reactions of EPPS depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives .
Vergleich Mit ähnlichen Verbindungen
EPPS gehört zu einer Gruppe von Verbindungen, die als Good’s Puffer bekannt sind und für die Aufrechterhaltung stabiler pH-Umgebungen in der biologischen und biochemischen Forschung entwickelt wurden. Zu ähnlichen Verbindungen gehören:
HEPES (4-(2-Hydroxyethyl)-1-piperazinethansulfonsäure): Ähnlich wie EPPS, jedoch mit einer anderen Sulfonsäuregruppe.
PIPES (1,4-Piperazindimethansulfonsäure): Ein weiterer Good’s Puffer mit einem anderen pH-Bereich.
MES (2-(N-Morpholino)ethansulfonsäure): Ein Good’s Puffer mit einem niedrigeren pH-Bereich im Vergleich zu EPPS
EPPS ist aufgrund seines spezifischen pH-Bereichs und seiner Pufferkapazität einzigartig und eignet sich daher für eine Vielzahl von Anwendungen in der biologischen und biochemischen Forschung .
Eigenschaften
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S/c12-8-7-11-5-3-10(4-6-11)2-1-9-16(13,14)15/h12H,1-9H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXMKDGYPWMGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCS(=O)(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066003 | |
| Record name | HEPPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-(2-Hydroxyethyl)-1-piperazinepropane sulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16052-06-5 | |
| Record name | EPPS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16052-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hepps | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016052065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazinepropanesulfonic acid, 4-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | HEPPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxyethyl)-1-piperazinepropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPPS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JN5PQW99C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is HEPPS, and what is it primarily used for?
A1: HEPPS stands for N-(2-Hydroxyethyl)piperazine-N′-3-propanesulfonic acid. It is a zwitterionic buffer commonly used in biological and biochemical research to maintain a stable pH in experimental solutions. []
Q2: What is the pKa value of HEPPS, and what pH range is it suitable for?
A2: The pKa2 value of HEPPS is approximately 7.9 at 25°C, making it suitable for buffering solutions in the physiological pH range of 7.2 to 8.2. [, , ]
Q3: What are the advantages of using HEPPS over other buffers in the same pH range?
A3: HEPPS exhibits good chemical stability, minimal metal binding (except for copper and lead), and low light absorbance, making it suitable for various spectroscopic techniques. [, , , ]
Q4: Are there any limitations to using HEPPS as a buffer?
A4: HEPPS can complex with copper and lead, potentially interfering with experiments involving these metals. It also shows some temperature dependence of its pKa value. [, , , ]
Q5: How does HEPPS interact with copper and lead ions?
A5: HEPPS forms stable complexes with copper (Cu) and lead (Pb) ions. Stability constants for these complexes have been determined through potentiometric titrations. [, ]
Q6: Does HEPPS complex with other metal ions commonly used in biological experiments?
A6: Under typical experimental conditions, HEPPS does not significantly complex with cadmium or zinc. []
Q7: Can the interaction of HEPPS with copper or lead affect experimental results?
A7: Yes, the strong binding of HEPPS to copper and lead can influence the electrochemical behavior of these metals and potentially impact experimental results, particularly in metal speciation studies. [, ]
Q8: What is the molecular formula and weight of HEPPS?
A8: The molecular formula of HEPPS is C9H18N2O4S, and its molecular weight is 254.33 g/mol. [, , , ]
Q9: What analytical techniques are commonly used to characterize and quantify HEPPS?
A11: Potentiometric titrations are widely employed to determine the pKa values and metal binding constants of HEPPS. Other techniques, such as NMR spectroscopy and mass spectrometry, can be used for structural characterization and purity assessment. [, , , ]
Q10: Are there any suitable alternatives to HEPPS for buffering in the physiological pH range?
A12: Yes, alternative zwitterionic buffers such as MOPS, MES, and HEPES can be considered, depending on the specific application and potential interactions with other experimental components. [, , ]
Q11: What is the environmental impact of HEPPS, and how can it be minimized?
A13: While HEPPS is generally considered to have low environmental toxicity, responsible disposal practices and appropriate waste management procedures should be followed to minimize any potential impact. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)
